1-Cyclohexyl-3-[(4-methylbenzoyl)amino]thiourea
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Overview
Description
“1-Cyclohexyl-3-[(4-methylbenzoyl)amino]thiourea” is a compound that belongs to the family of thioureas . Thioureas are a broad family of compounds containing the >NC]SN< moiety . They have gained attention due to their use in the synthesis of several important heterocyclic compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea and 3,3-bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thioureas were prepared by using 4-methylbenzoyl chloride and 4-nitrobenzoyl chloride with ammonium thiocyanate in dry acetone .Chemical Reactions Analysis
Thioureas, including “1-Cyclohexyl-3-[(4-methylbenzoyl)amino]thiourea”, have a multitude of bonding possibilities due to the presence of sulfur and nitrogen atoms . They have tremendously enhanced ligating properties resulting in the formation of transition metal complex compounds .Scientific Research Applications
Antitumor Activity
1-Cyclohexyl-3-[(4-methylbenzoyl)amino]thiourea exhibits promising antitumor effects. Researchers have investigated its potential as a chemotherapeutic agent, particularly in inhibiting tumor growth. The compound’s mechanism of action involves interfering with cancer cell proliferation and inducing apoptosis (programmed cell death). Further studies are needed to explore its efficacy against specific cancer types and potential combination therapies .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. EVT-2534980 has shown anti-inflammatory activity by modulating immune responses. It may serve as a valuable lead compound for developing novel anti-inflammatory drugs.
Diabetes Research
Researchers have investigated the compound’s impact on glucose metabolism and insulin sensitivity. EVT-2534980 may offer potential benefits in managing diabetes by regulating blood sugar levels. Its precise mechanism in this context remains an area of active study.
Materials Science and Coordination Chemistry
Beyond its biological applications, EVT-2534980 has relevance in materials science. Scientists have explored its coordination chemistry with metal ions, leading to the formation of transition metal complexes. These complexes can serve as building blocks for designing new materials with specific properties, such as catalysis, magnetism, or luminescence .
Supramolecular Chemistry
The crystallographic analysis of EVT-2534980 derivatives revealed intriguing supramolecular structures. Hydrogen bonding, π-π stacking, and weak intermolecular interactions contribute to their stabilization. Understanding these interactions can inform the design of functional materials and molecular assemblies .
Organocatalysis
Thiourea derivatives, including EVT-2534980, act as organocatalysts in various chemical reactions. Their unique properties enable them to facilitate transformations in organic synthesis. Researchers have explored their use in asymmetric reactions, green chemistry, and other catalytic processes .
Mechanism of Action
Target of Action
1-Cyclohexyl-3-[(4-methylbenzoyl)amino]thiourea is a chemical compound that belongs to the class of thiourea derivatives
Mode of Action
. These interactions can lead to changes in the target molecules, potentially affecting their function.
Biochemical Pathways
. They can affect various biochemical pathways depending on their specific targets and mode of action.
Result of Action
, it can be inferred that the compound may have diverse effects at the molecular and cellular level.
Future Directions
Thioureas, including “1-Cyclohexyl-3-[(4-methylbenzoyl)amino]thiourea”, have extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology . They also find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts . Therefore, future research could focus on exploring these applications further.
properties
IUPAC Name |
1-cyclohexyl-3-[(4-methylbenzoyl)amino]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-11-7-9-12(10-8-11)14(19)17-18-15(20)16-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,17,19)(H2,16,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAHETINBKRINK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=S)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-[(4-methylbenzoyl)amino]thiourea |
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